(4E)-4-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Description
(4E)-4-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a hydrazono group, a methyl group, and a phenyl-thiazolyl group
Properties
Molecular Formula |
C20H17N5O2S |
|---|---|
Molecular Weight |
391.4g/mol |
IUPAC Name |
4-[(2-methoxyphenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H17N5O2S/c1-13-18(23-22-15-10-6-7-11-17(15)27-2)19(26)25(24-13)20-21-16(12-28-20)14-8-4-3-5-9-14/h3-12,24H,1-2H3 |
InChI Key |
RPIVJQKJKMKHIK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=CC=C3)N=NC4=CC=CC=C4OC |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=CC=C3)N=NC4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone under acidic conditions.
Hydrazone Formation: The hydrazone moiety is introduced by reacting the thiazole derivative with a hydrazine derivative in the presence of a suitable catalyst.
Methoxyphenyl Group Introduction: The methoxyphenyl group is incorporated through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the hydrazone-thiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methoxyphenyl halide in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
(4E)-4-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (4E)-4-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(phenylamino)methyl)phenol
- 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
(4E)-4-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
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